

Application Notes & Protocols for Pressurized Liquid Extraction of 1-Caffeoylquinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Caffeoylquinic acid

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This document provides detailed application notes and protocols for the extraction of **1-Caffeoylquinic acid** (1-CQA), a significant bioactive phenolic compound, using Pressurized Liquid Extraction (PLE). PLE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient green extraction technique for isolating bioactive compounds from natural sources.[1] [2] It utilizes elevated temperatures and pressures to enhance the extraction process, offering advantages over conventional methods, including reduced solvent consumption and shorter extraction times.[1][2]

Introduction to 1-Caffeoylquinic Acid

1-Caffeoylquinic acid (1-CQA) is a positional isomer of chlorogenic acid and a member of the caffeoylquinic acid (CQA) family. These compounds are esters of caffeic acid and quinic acid. [3] CQAs are widely distributed in the plant kingdom and are prominent in the human diet through the consumption of fruits, vegetables, and beverages like coffee.[3] They are recognized for their potent antioxidant, anti-inflammatory, and other health-promoting properties, making them valuable targets for pharmaceutical and nutraceutical applications.[3] [4]

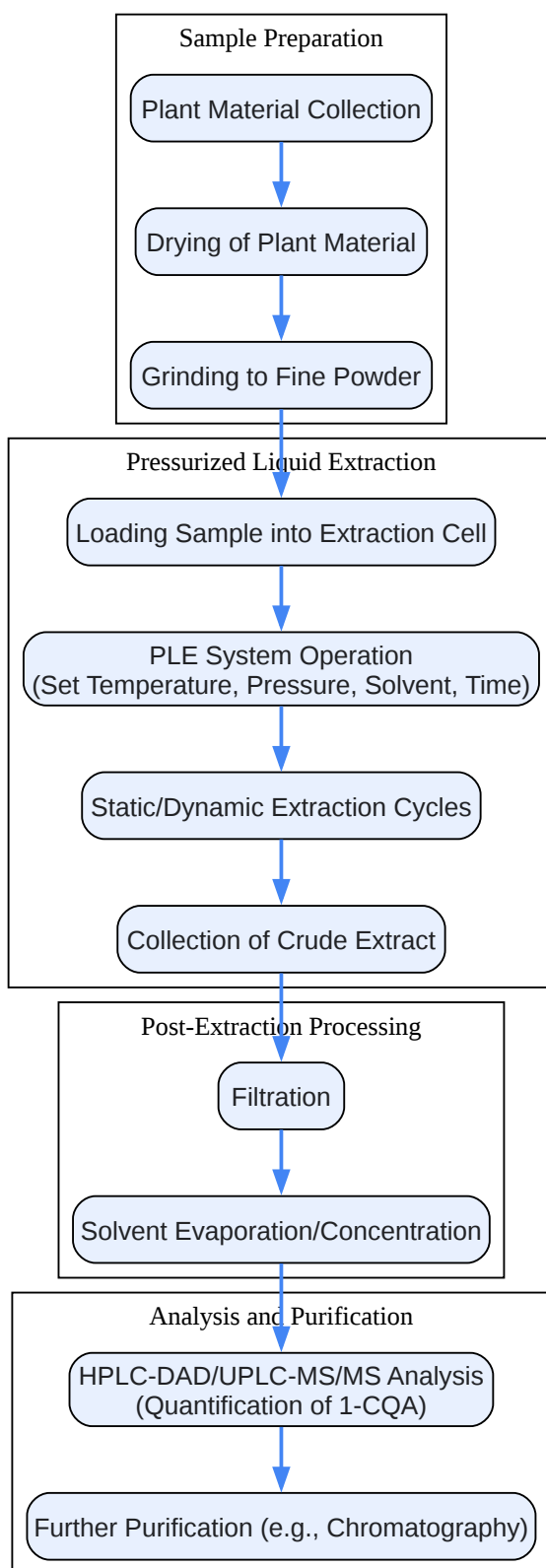
Principles of Pressurized Liquid Extraction (PLE)

PLE is an automated extraction technique that employs liquid solvents at temperatures above their atmospheric boiling points. The application of pressure (typically 1500-1700 psi) maintains

the solvent in a liquid state, enabling extractions at elevated temperatures (e.g., 50-200°C).[1] [5] This high temperature decreases the viscosity and surface tension of the solvent, while increasing its diffusivity, leading to enhanced extraction efficiency and kinetics.[1] The process can be performed in static, dynamic, or combined modes.[2]

Experimental Workflow for PLE of 1-Caffeoylquinic Acid

The following diagram illustrates a typical experimental workflow for the pressurized liquid extraction of **1-Caffeoylquinic acid** from a plant matrix.



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Figure 1: Experimental workflow for PLE of 1-CQA.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the pressurized liquid extraction of caffeoylquinic acids and related phenolic compounds. These tables provide a comparative overview of different extraction conditions and their outcomes.

Table 1: Optimal PLE Conditions for Caffeoylquinic Acids and Phenolic Compounds from Various Plant Sources

Plant Material	Target Compound(s)	Optimal Temperature (°C)	Optimal Solvent	Extraction Time (min)	Pressure (psi)	Reference
Coffee Silverskin	Phenolic Acids (CGA eq.) & Caffeine	140	55% Ethanol	Not Specified	Not Specified	[6]
Moringa oleifera Leaves	Bioactive Compounds	150	Deionized Water	15	1700	[1]
Coffee Co-product	5-Caffeoylquinic Acid & Caffeine	125	Subcritical Water	15 (static)	Not Specified	[7]
Laurus nobilis L. Leaves	Polyphenols	150	50% Ethanol	5 (static, 1 cycle)	Not Specified	[2]
Forced Chicory Roots	5-Caffeoylquinic Acid	107	46% Ethanol	Not Specified	Not Specified	[8] [9]
Forced Chicory Roots	3,5-dicaffeoylquinic acid	95	57% Ethanol	Not Specified	Not Specified	[8] [9]
Passion Fruit Leaves	Total Phenolics & Flavonoids	100	70% Ethanol	4 cycles	Not Specified	[10]
Laminaria ochroleuca	Total Phenolic Content	160	50% Ethanol in Water	10	Not Specified	[11]

Table 2: Extraction Yields of Caffeoylquinic Acids and Total Phenolic Content under Optimized PLE Conditions

Plant Material	Target Compound	Yield	Units	Reference
Coffee Silverskin	Phenolic Acid Content	10.6	mg CGA eq./g dry extract	[6]
Coffee Silverskin	Total Phenolic Content	88.4	mg GAE/g dry extract	[6]
Moringa oleifera Leaves	Total Polyphenol Content	24.10	mg GAE/g dry weight	[12]
Moringa oleifera Leaves	Neochlorogenic acid	Not specified individually	-	[1]
Forced Chicory Roots	5-Caffeoylquinic Acid	4.95 ± 0.48	mg/g DM	[8][9]
Forced Chicory Roots	3,5-dicaffeoylquinic acid	5.41 ± 0.79	mg/g DM	[8][9]
Passion Fruit Leaves	Total Phenolics	43.2	mg GAE/g	[10]
Laurus nobilis L. Leaves	Total Phenolic Content	49.30	mg GAE g ⁻¹	[2]
Laminaria ochroleuca	Total Phenolic Content	173.65	mg eq. gallic acid / g PLE extract	[11]

GAE: Gallic Acid Equivalents; CGA eq.: Chlorogenic Acid Equivalents; DM: Dry Matter

Detailed Experimental Protocols

The following are generalized protocols for the pressurized liquid extraction of **1-Caffeoylquinic acid**, based on methodologies reported in the literature.[1][2][6][8]

Objective: To extract caffeoylquinic acids, including 1-CQA, from a dried plant matrix.

Materials and Equipment:

- Dried and finely ground plant material
- Pressurized Liquid Extraction (PLE/ASE) system
- Extraction solvents (e.g., ethanol, methanol, water, or mixtures thereof)
- Diatomaceous earth or sand (as a dispersant)
- Cellulose or glass fiber filters
- Collection vials
- Nitrogen gas supply
- Rotary evaporator or other solvent evaporation system
- HPLC-DAD or UPLC-MS/MS system for analysis

Procedure:

- Sample Preparation:
 - Ensure the plant material is thoroughly dried to a constant weight.
 - Grind the material to a fine, homogeneous powder (e.g., < 0.5 mm particle size).
- Extraction Cell Preparation:
 - Place a cellulose or glass fiber filter at the bottom of the extraction cell.
 - Mix the ground plant material with a dispersing agent like diatomaceous earth or sand (e.g., in a 1:1 ratio) to prevent clogging.
 - Load the mixture into the extraction cell and place a second filter on top.

- PLE System Operation:
 - Place the prepared extraction cell into the PLE system.
 - Set the extraction parameters based on optimization studies (refer to Table 1 for starting points):
 - Solvent: A mixture of ethanol and water (e.g., 50-70% ethanol) is often effective.[\[2\]](#)[\[6\]](#)
 - Temperature: Typically in the range of 90-150°C.[\[2\]](#)[\[8\]](#) Higher temperatures can enhance extraction but may risk degradation of thermolabile compounds.[\[2\]](#)
 - Pressure: Maintain a pressure sufficient to keep the solvent in its liquid state (e.g., 1500-1700 psi).[\[1\]](#)
 - Static Time: A static extraction time of 5-15 minutes per cycle is common.[\[2\]](#)
 - Extraction Cycles: Employ 1 to 3 extraction cycles to ensure exhaustive extraction.[\[2\]](#)
 - Rinse Volume: Set a rinse volume (e.g., 60% of the cell volume) to flush the extract from the cell.
 - Purge: Use nitrogen gas to purge the solvent from the cell after the extraction is complete.
- Extract Collection and Processing:
 - Collect the extract in a collection vial.
 - Filter the extract if necessary to remove any particulate matter.
 - Concentrate the extract to a smaller volume or to dryness using a rotary evaporator under reduced pressure and moderate temperature (e.g., < 40°C).
 - Reconstitute the dried extract in a suitable solvent for analysis.
- Analysis:

- Quantify the concentration of 1-CQA and other CQAs in the extract using a validated analytical method such as HPLC-DAD or UPLC-MS/MS.[\[8\]](#)[\[13\]](#)

Objective: To separate and quantify 1-CQA and other CQAs in the obtained extract.

Instrumentation and Conditions (Example):[\[4\]](#)[\[8\]](#)

- HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., Halo AQ-C18) is suitable.
- Mobile Phase: A gradient elution using two solvents:
 - Solvent A: 1% formic acid in water
 - Solvent B: Acetonitrile
- Gradient Program (Example):
 - 0-1 min: 2% B
 - 1-5.5 min: 2% to 10% B
 - 5.5-7 min: 10% to 15% B
 - 7-8.5 min: 15% B
 - 8.5-11 min: 15% to 25% B
 - 11-13.5 min: 25% to 80% B
 - 13.5-14 min: 80% B
 - 14-15 min: 80% to 2% B
- Flow Rate: 0.8 mL/min
- Column Temperature: 35°C

- Injection Volume: 1 µL
- Detection Wavelength: 320 nm for CQAs.

Conclusion

Pressurized Liquid Extraction is a powerful and efficient green technology for the extraction of **1-Caffeoylquinic acid** and other bioactive compounds from various plant matrices. The optimization of key parameters such as temperature, solvent composition, and extraction time is crucial for maximizing extraction yields. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust PLE methods for the recovery of high-value caffeoylquinic acids.

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- To cite this document: BenchChem. [Application Notes & Protocols for Pressurized Liquid Extraction of 1-Caffeoylquinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247766#pressurized-liquid-extraction-for-1-caffeoylquinic-acid]

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